2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
Description
2-[5-(3-Amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a heterocyclic compound featuring a tetrazole ring linked to an acetic acid moiety and a 3-amino-4-hydroxyphenyl substituent.
Properties
IUPAC Name |
2-[5-(3-amino-4-hydroxyphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c10-6-3-5(1-2-7(6)15)9-11-13-14(12-9)4-8(16)17/h1-3,15H,4,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQHSAVKLRDJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN(N=N2)CC(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209783 | |
| Record name | 5-(3-Amino-4-hydroxyphenyl)-2H-tetrazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020046-29-0 | |
| Record name | 5-(3-Amino-4-hydroxyphenyl)-2H-tetrazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020046-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Amino-4-hydroxyphenyl)-2H-tetrazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group The tetrazole ring is then formed through cyclization reactions involving azide intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against multidrug-resistant bacterial pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii with minimum inhibitory concentration (MIC) values as low as 32 µg/mL . The mechanism behind this activity may be linked to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Similar tetrazole derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds with tetrazole rings have shown promise in inhibiting key enzymes involved in cancer metabolism and signaling pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies indicate that modifications at the phenolic and tetrazole moieties can significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 4 on the phenyl ring | Increased antimicrobial potency |
| Substitution on the tetrazole ring | Enhanced anticancer activity |
These findings suggest that careful structural modifications can lead to more potent derivatives suitable for therapeutic applications.
Case Study: Antimicrobial Efficacy
In a study conducted by Shaker et al., various derivatives of 3-amino-4-hydroxyphenyl compounds were synthesized and evaluated for their antimicrobial efficacy against resistant strains . The results indicated that specific substitutions led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Case Study: Anticancer Activity
Another significant study focused on the anticancer potential of tetrazole-containing compounds revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the tetrazole ring can coordinate with metal ions or act as a bioisostere for carboxylic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects: Methoxy vs. The latter may enhance hydrogen bonding, improving target receptor interactions . Positional Isomerism: The 4-aminophenyl analog lacks the hydroxyl group, reducing its ability to form hydrogen bonds compared to the target compound’s 3-amino-4-hydroxyphenyl motif.
Heterocycle Variations :
- Tetrazole vs. Triazole/Oxadiazole : Tetrazoles (e.g., ) are more acidic (pKa ~4–5) than triazoles or oxadiazoles, influencing ionization and membrane permeability. Thioether-linked triazoles (e.g., ) introduce sulfur atoms, which may enhance redox activity or metal coordination.
Biological Activity: Triazole-thioacetic acids with dimethoxyphenyl groups (e.g., ) exhibit notable antifungal activity, suggesting that the target compound’s amino/hydroxy substituents could similarly enhance antimicrobial effects through improved target binding. Oxadiazole analogs (e.g., ) are utilized in drug discovery for their metabolic stability, though their lack of hydrogen-bonding groups may limit solubility compared to the target compound.
Research Implications:
- The target compound’s combination of a tetrazole ring and polar substituents positions it as a candidate for antimicrobial or anti-inflammatory applications, though empirical studies are required to validate these hypotheses.
- Structural modifications, such as replacing the hydroxyl group with a methoxy or sulfamoyl moiety (e.g., ), could tune solubility and bioactivity for specific therapeutic goals.
Biological Activity
2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a tetrazole ring linked to an amino acid structure, which may contribute to its biological activity. The presence of the hydroxyl and amino groups on the phenyl ring is crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antitumor properties. For instance, compounds with similar structures showed selective inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HCT116 | 0.028 |
| 3g | Caco2 | <10 |
| 3g | HCT116 | <6 |
These findings suggest that modifications to the structure can enhance antitumor efficacy, particularly against colorectal cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against several multidrug-resistant bacterial strains. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 26 | S. aureus | 2 |
| 27 | E. coli | 4 |
| 5 | P. aeruginosa | 8 |
These results highlight the potential of this class of compounds in combating bacterial infections, particularly those resistant to conventional antibiotics .
Anti-inflammatory and Analgesic Effects
Research into the anti-inflammatory properties of tetrazole derivatives has shown promising results. Compounds similar to this compound exhibited significant anti-inflammatory effects in animal models. Notably:
- Compounds demonstrated analgesic activity comparable to standard medications like aspirin.
- The anti-inflammatory effects were confirmed through various assays measuring cytokine levels and inflammatory markers .
The biological activity of this compound is thought to arise from its ability to interact with specific protein kinases and enzymes involved in cell signaling pathways:
- Kinase Inhibition : Some derivatives inhibit kinases such as DYRK1A and GSK3α/β, leading to reduced cell proliferation in cancer cells.
- Antioxidant Activity : The hydroxyl group contributes to antioxidant properties, potentially mitigating oxidative stress in cells.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
-
Cancer Models : In vivo studies showed that treatment with related tetrazole compounds reduced tumor size in xenograft models.
- Study Findings : Tumor growth inhibition was observed with a dosage-dependent response.
-
Infection Models : In murine models infected with resistant bacterial strains, administration of related compounds resulted in significant reductions in bacterial load.
- Study Findings : The compounds showed efficacy comparable to existing antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursor hydrazides with nitriles or thioureas under acidic or basic conditions. For example, analogous tetrazole-acetic acid derivatives are synthesized via two pathways: (1) reaction of substituted phenylhydrazines with thiocarbazides followed by cyclization, or (2) direct alkylation of tetrazole intermediates with chloroacetic acid derivatives. Optimization includes controlling temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., HCl or piperidine). Purification is achieved via recrystallization or column chromatography .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- Elemental analysis to verify stoichiometry (C, H, N percentages).
- IR spectroscopy to identify functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, tetrazole ring vibrations at 1500–1600 cm⁻¹).
- 1H/13C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and acetic acid methylene protons (δ 3.8–4.2 ppm).
- Chromatography (HPLC or TLC) to confirm purity (>95%) and absence of side products .
Advanced Research Questions
Q. What computational strategies are used to predict the toxicity and pharmacokinetic properties of this compound?
- Methodological Answer : In silico tools like ProTox-II or ADMETLab assess acute toxicity (e.g., LD50), hepatotoxicity, and bioavailability. For example, molecular docking identifies potential interactions with cytochrome P450 enzymes, while QSAR models correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with toxicity thresholds. These predictions guide in vitro assays (e.g., MTT tests on HepG2 cells) for validation .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Contradictions arise from assay variability or concentration-dependent effects. To resolve this:
- Dose-response studies (e.g., MIC vs. IC50 comparisons) clarify selectivity windows.
- Structure-activity relationship (SAR) analysis identifies critical substituents (e.g., 3-amino-4-hydroxyphenyl enhances antimicrobial activity but may increase cytotoxicity).
- Mass balance validation (e.g., HPLC purity >98%) ensures observed effects are not due to impurities .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how is SHELX applied in refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the tetrazole ring geometry and hydrogen-bonding networks. SHELXL refines the structure via least-squares minimization, using constraints for disordered solvent molecules. Key metrics include R-factor (<0.05) and electron density maps to validate atomic positions .
Q. How can the antimicrobial activity of this compound be optimized through substituent modification?
- Methodological Answer : Substituent effects are systematically tested:
- Electron-withdrawing groups (e.g., –NO2) enhance membrane penetration but may reduce solubility.
- Hydroxyl groups improve hydrogen-bonding interactions with bacterial targets (e.g., DNA gyrase).
- Comparative assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains identify selectivity. Analogous studies on 2,4-dimethoxyphenyl derivatives show enhanced antifungal activity (MIC = 8 µg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
